![molecular formula C12H13ClFNO2 B1422548 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one CAS No. 1184681-93-3](/img/structure/B1422548.png)
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one
Descripción general
Descripción
“2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one” is a chemical compound with the molecular formula C12H13ClFNO2 . It has a molecular weight of 257.69 .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one” is 1S/C12H13ClFNO2/c13-7-12(16)15-5-6-17-11(8-15)9-1-3-10(14)4-2-9/h1-4,11H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación
QSAR-Analysis for Antioxidant Design
- The structure-activity relationship of morpholine derivatives, including 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one, has been studied for their potential as antioxidants. QSAR (Quantitative Structure-Activity Relationship) analysis indicated that parameters like polarisation, dipole moment, and lipophilicity significantly affect antioxidant activity. Smaller molecules with high hydrophilic and reductive properties showed higher antioxidant levels. This insight is crucial for designing new antioxidants (Drapak et al., 2019).
Biological Properties in Pharmacology
- Morpholine derivatives have shown pronounced anticonvulsive activities and peripheral n-cholinolytic activities, as demonstrated by compounds synthesized from 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)propan-1-ones. These studies highlight the potential of morpholine derivatives in developing new pharmacological agents (Papoyan et al., 2011).
Synthesis and Chemical Properties
- Innovative synthetic methods have been developed for derivatives of thiophen-2(3H)-one, involving reactions with 2-aryl-1-(morpholin-4-yl)ethanethiones. These methods yield moderate-to-good outcomes, demonstrating the chemical versatility of morpholine derivatives (Zali-Boeini & Pourjafarian, 2012).
- Another study focused on the chemoenzymatic synthesis of ethereal analogs of morpholine derivatives. This process involved lipase-catalyzed kinetic resolution and enantioselective transesterification, showcasing advanced synthetic approaches in organic chemistry (Borowiecki, 2022).
Application in Medicinal Chemistry
- Morpholine derivatives have been crucial in the development of neurokinin-1 receptor antagonists, with potential applications in treating emesis and depression. The synthesis of these compounds demonstrates their significance in medicinal chemistry and drug development (Harrison et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-7-12(16)15-5-6-17-11(8-15)9-1-3-10(14)4-2-9/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWAGVSOZFMDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



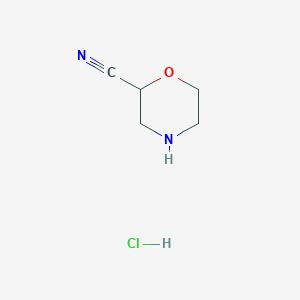
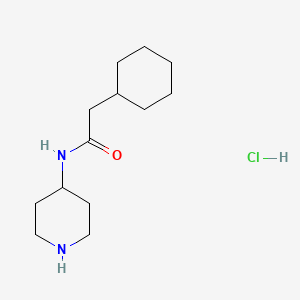
![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
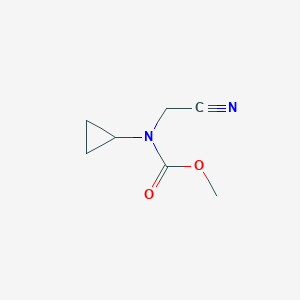
![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
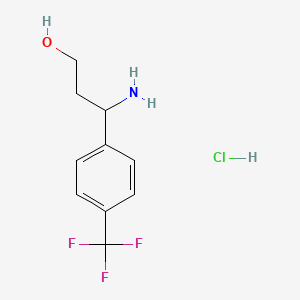
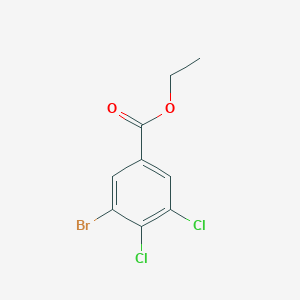
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)